(1,1-Difluoroethyl)benzene
Overview
Description
(1,1-Difluoroethyl)benzene, also known as 1,1-difluoroethylbenzene or DFEB, is a versatile organic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a boiling point of 134.7°C and a melting point of −32°C. It is a highly reactive compound, and can be used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, DFEB has been studied in recent years as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's, and Parkinson's. In
Scientific Research Applications
Microwave-Assisted Synthesis
A microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene, showcasing the efficiency of microwave techniques in enhancing yield and reducing reaction time for the production of fluorinated benzene derivatives (Pan, Wang, & Xiao, 2017).
Ionic Liquid-Benzene Mixtures
The structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene was investigated, indicating that the presence of benzene significantly alters the ionic liquid structure, especially in cation-cation interactions (Deetlefs et al., 2005).
Fluorine-Containing Polyethers
New fluorine-containing polyethers were synthesized from a highly fluorinated monomer, demonstrating low dielectric properties and thermal stability, suitable for applications in materials science (Fitch et al., 2003).
Hybrid Organic/Inorganic Benzene
Research on benzene derivatives, including the synthesis of a hybrid organic/inorganic benzene structure, has contributed to fundamental and applied chemistry, offering insights into the aromaticity and stability of such compounds (Marwitz et al., 2009).
Photolysis of Hypervalent Iodine(III) Reagents
An efficient method for the generation of difluoromethyl radicals was developed, facilitating the introduction of difluoromethyl groups into various heteroarenes, a significant advancement in synthetic organic chemistry (Sakamoto, Kashiwagi, & Maruoka, 2017).
Solid-State Emissive Fluorophores
A novel architecture for green fluorophores based on a simple benzene ring was established, showing high fluorescence emission and photostability. This advancement highlights the potential for benzene derivatives in imaging applications and displays (Beppu et al., 2015).
properties
IUPAC Name |
1,1-difluoroethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFBWPLRGQFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449096 | |
Record name | 1,1-difluoro-ethyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoroethyl)benzene | |
CAS RN |
657-35-2 | |
Record name | 1,1-difluoro-ethyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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